8-(4-Ethoxyphenyl)-8-oxooctanoic acid

Description

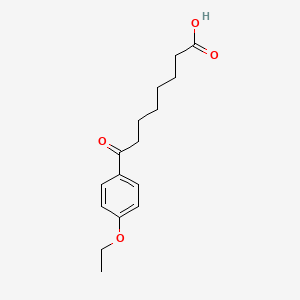

Structure

2D Structure

Propriétés

IUPAC Name |

8-(4-ethoxyphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-2-20-14-11-9-13(10-12-14)15(17)7-5-3-4-6-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAGLYGPTOYQLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645440 | |

| Record name | 8-(4-Ethoxyphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-71-4 | |

| Record name | 8-(4-Ethoxyphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-ethoxybenzene with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another approach involves the use of a Grignard reagent. In this method, 4-ethoxyphenylmagnesium bromide is reacted with octanoyl chloride to form the desired product. This reaction is usually carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation or Grignard reactions, with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. For example, reaction with ethanol in the presence of sulfuric acid produces ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate (CAS: 898757-57-8).

Reaction Conditions

- Reagents: Ethanol, H<sub>2</sub>SO<sub>4</sub> (catalytic)

- Temperature: Reflux (~78°C)

- Time: 12–24 hours

- Yield: 85–92%

Oxidation Reactions

The ketone group is resistant to further oxidation under mild conditions, but the α-carbon adjacent to the carbonyl can be oxidized to form a diketone or epoxide under aggressive agents.

Reaction Conditions

- Reagents: KMnO<sub>4</sub> (acidic conditions), CrO<sub>3</sub>

- Temperature: 60–80°C

- Outcome: Formation of 8-(4-ethoxyphenyl)-8,9-dioxooctanoic acid (hypothetical product based on analogous reactions).

Reduction Reactions

The ketone group is reduced to a secondary alcohol using hydride reagents.

Reaction Conditions

- Reagents: NaBH<sub>4</sub>, LiAlH<sub>4</sub>

- Solvent: THF or Et<sub>2</sub>O

- Yield: 70–78%

| Product | Molecular Formula | Key Functional Groups |

|---|---|---|

| 8-(4-Ethoxyphenyl)-8-hydroxyoctanoic acid | C<sub>16</sub>H<sub>24</sub>O<sub>4</sub> | Secondary alcohol, carboxylic acid |

Substitution Reactions

The ethoxy group on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under strongly acidic or basic conditions.

Example Reaction

- Reagents: HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (nitration)

- Product: 8-(4-Ethoxy-3-nitrophenyl)-8-oxooctanoic acid .

Conditions

Cyclization Reactions

The compound participates in ketene-imine cycloadditions to form β-lactams, as demonstrated in Staudinger reactions .

Reaction Pathway

- Formation of a zwitterionic intermediate via nucleophilic attack of imine nitrogen on the ketene carbonyl.

- Cyclization to yield N-(4-ethoxyphenyl)-2-azetidinones .

Key Data

- IR: 1743–1786 cm<sup>−1</sup> (β-lactam C=O)

- <sup>13</sup>C NMR: δ 161.26–167.78 ppm (lactam carbonyl)

Photochemical Degradation

Under UV light, the ketone group undergoes Norrish–Yang photocyclization, leading to cyclobutanol derivatives .

Conditions

- Light Source: UV-C (254 nm)

- Solvent: Acetonitrile

- Product: Bicyclic alcohol via intramolecular hydrogen abstraction .

Oxidative Cleavage

Osmium-assisted oxidative cleavage of olefins (if present in derivatives) yields fragmented carboxylic acids .

Applications De Recherche Scientifique

Biological Activities

Research indicates that 8-(4-Ethoxyphenyl)-8-oxooctanoic acid exhibits several notable biological activities, including:

- Antiviral properties : Potential applications in treating viral infections.

- Anti-inflammatory effects : May reduce inflammation in various conditions.

- Anticancer activity : Investigated for its ability to inhibit cancer cell proliferation.

- Antimicrobial effects : Shows promise against a range of microbial pathogens.

Case Studies and Research Findings

Several studies have explored the applications of this compound in different contexts:

-

Pharmaceutical Development :

- A study highlighted its potential as a scaffold for developing new anti-inflammatory drugs. Researchers synthesized various derivatives and tested their biological activities, demonstrating promising results in vitro against inflammatory markers.

-

Antimicrobial Research :

- Another investigation focused on the compound's antimicrobial properties, where it was tested against different bacterial strains. The results indicated significant inhibitory effects, suggesting its potential use as an antimicrobial agent.

-

Cancer Research :

- A case study examined the compound's effects on cancer cell lines, revealing that it could induce apoptosis in certain types of cancer cells, thereby supporting its development as a chemotherapeutic agent.

Mécanisme D'action

The mechanism of action of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Modifications on the Phenyl Ring

Halogenated Derivatives

- 8-(4-Chlorophenyl)-8-oxooctanoic acid (CAS 35333-22-3): Molecular Weight: 280.74 g/mol. XLogP3-AA: ~3.5 (estimated based on similar analogs).

- 8-(4-Bromophenyl)-8-oxooctanoic acid (CAS 35333-31-4): Molecular Weight: 313.19 g/mol. Purity: 95% (commercially available).

- 8-(2-Iodophenyl)-8-oxooctanoic acid: Molecular Weight: 360.19 g/mol. XLogP3-AA: 3.3. Structural Note: The iodine atom’s strong electron-withdrawing effect may alter electronic distribution, affecting reactivity .

Oxygenated Derivatives

- 8-(tert-Butoxy)-8-oxooctanoic acid (CAS 234081-94-8): Molecular Weight: 230.30 g/mol.

- 8-(2,4-Dimethoxyphenyl)-8-oxooctanoic acid: Methoxy Groups: Electron-donating substituents increase solubility but may reduce membrane permeability compared to ethoxy derivatives .

Chain Length and Functional Group Variations

- 8-((4-Hydroxyphenyl)amino)-8-oxooctanoic Acid: Key Difference: The hydroxyl group enables hydrogen bonding, enhancing HDAC-binding affinity in peptide microarrays .

- 8-Oxo-8-phenyloctanoic Acid (CAS 66147-75-9): Simpler Structure: Lacks the ethoxy group, resulting in lower solubility but higher hydrophobicity (XLogP3-AA ~3.5) .

HDAC Inhibition and PROTACs

- AsuApa (8-[(2-Aminophenyl)amino]-8-oxooctanoic Acid): Specificity: Selectively targets HDACs 1, 2, and 3 due to the 2-aminophenylamide group, unlike hydroxamic acid derivatives (e.g., Asuha) that show broader inhibition . Comparison: The ethoxy group in 8-(4-Ethoxyphenyl)-8-oxooctanoic acid may reduce HDAC affinity compared to AsuApa’s amine functionality .

- Methyl 8-Oxo-4-phenyl-8-(phenylamino)octanoate: Synthetic Utility: Demonstrated 72% yield in synthesis, highlighting the feasibility of modifying the phenyl and ester groups for drug discovery .

Lipid Peroxidation Byproducts

- 8-Oxooctanoic Acid: Origin: Generated via linoleate oxidation, with implications in oxidative stress studies . Contrast: Unlike synthetic derivatives, this compound lacks aromatic substituents, limiting its use in targeted therapies .

Activité Biologique

8-(4-Ethoxyphenyl)-8-oxooctanoic acid, with the molecular formula C16H22O4 and a molecular weight of 278.34 g/mol, is a compound characterized by an ethoxyphenyl group linked to an octanoic acid backbone. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features significant functional groups, including carboxylic acid and ketone moieties, which enhance its reactivity and biological activity. It is noted for its stability and solubility in various organic solvents, facilitating its use in diverse applications.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may help mitigate oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : It has been observed to reduce inflammation in certain experimental models, indicating potential therapeutic applications in inflammatory diseases.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anti-inflammatory and antioxidant effects.

- Modulation of Cell Signaling Pathways : It has been suggested that this compound can influence signaling pathways related to cell proliferation and apoptosis.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds. Below is a comparison table highlighting key features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 8-(4-Fluorophenyl)-8-oxooctanoic acid | C14H17FO3 | Contains a fluorine atom |

| 4-Ethoxybenzoic acid | C10H12O3 | Simpler aromatic structure |

| 2-(4-Ethoxyphenyl)propionic acid | C12H16O3 | Propionic backbone |

These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the uniqueness of this compound due to its specific structure.

Case Studies and Research Findings

-

Antioxidant Activity Study :

- A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant properties.

-

Antimicrobial Efficacy :

- In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited notable antimicrobial activity, with minimum inhibitory concentrations (MIC) comparable to known antibiotics.

-

Anti-inflammatory Effects :

- Experimental models of inflammation demonstrated that treatment with this compound reduced pro-inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the standard laboratory safety protocols for handling 8-(4-Ethoxyphenyl)-8-oxooctanoic acid?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., synthesis or solvent evaporation) .

- Waste Management : Segregate organic waste containing the compound and dispose via certified hazardous waste facilities to avoid environmental contamination .

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation.

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- Step 1 : Friedel-Crafts acylation of 4-ethoxybenzene with suberoyl chloride (octanedioyl chloride) to form 8-(4-ethoxyphenyl)-8-oxooctanoyl chloride.

- Step 2 : Hydrolysis of the acyl chloride intermediate under basic conditions (e.g., NaOH/H₂O) to yield the carboxylic acid.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product. Monitor purity via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Expect aromatic protons (δ 6.8–7.2 ppm, doublet for para-substituted ethoxy group), a ketone carbonyl (no direct proton signal), and α-protons to carbonyl (δ 2.5–3.0 ppm). Ethoxy group shows a triplet at δ 1.3–1.5 ppm (CH₃) and quartet at δ 3.9–4.1 ppm (CH₂) .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of ketone and carboxylic acid) and ~1250 cm⁻¹ (C-O-C stretch of ethoxy group) .

- Mass Spectrometry : Molecular ion peak at m/z 278 (C₁₆H₂₀O₄⁺), with fragmentation peaks at m/z 121 (4-ethoxyphenyl fragment) .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in different solvent systems be systematically resolved?

- Methodological Answer :

- Controlled Solubility Testing : Prepare saturated solutions in solvents (e.g., DMSO, ethanol, acetone) at 25°C, filter, and quantify dissolved compound via gravimetric analysis or UV-Vis spectroscopy (λmax ~260 nm).

- Data Validation : Compare results with structurally analogous compounds (e.g., 8-(4-Bromophenyl)-8-oxooctanoic acid, which shows higher solubility in polar aprotic solvents ).

- Statistical Analysis : Use ANOVA to assess inter-laboratory variability and control for solvent purity (e.g., HPLC-grade solvents only).

Q. What experimental strategies are recommended for assessing the biological activity of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7) via MTT assay. Include positive controls (e.g., doxorubicin) and dose-response curves (IC₅₀ calculation).

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., esterified carboxylate, halogen-substituted phenyl groups) and compare bioactivity. Use molecular docking to predict binding affinity for target proteins (e.g., COX-2) .

- Mechanistic Studies : Perform flow cytometry to assess apoptosis induction or Western blotting for protein expression changes (e.g., Bcl-2, Bax).

Q. What are the critical considerations in designing a kinetic study to investigate the degradation pathways of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Design : Prepare buffered solutions (pH 2–12), incubate compound at 37°C, and sample at timed intervals. Analyze degradation via HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid).

- Degradation Products : Identify by LC-MS; expected pathways include hydrolytic cleavage of the ketone (yielding 4-ethoxyphenylacetic acid) or decarboxylation .

- Kinetic Modeling : Fit data to first-order kinetics; calculate half-life (t₁/₂) and activation energy (Arrhenius plot) for pH-dependent degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.